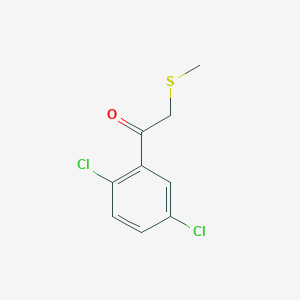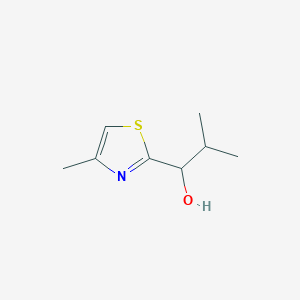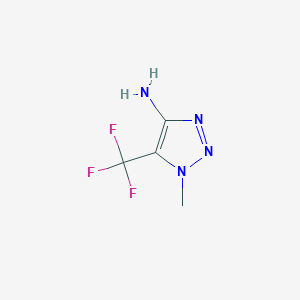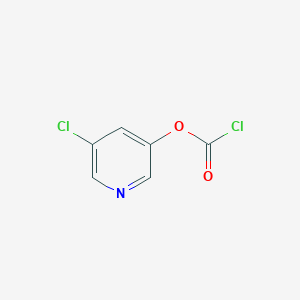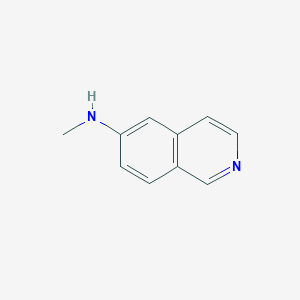
N-methylisoquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylisoquinolin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methylisoquinolin-6-amine typically involves the N-methylation of isoquinolin-6-amine. One common method is the reaction of isoquinolin-6-amine with formaldehyde and formic acid under reflux conditions. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or ruthenium can facilitate the N-methylation process under milder conditions and with higher selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-methylisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-6-one.
Reduction: It can be reduced to form N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-methylisoquinolin-6-one.
Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.
Substitution: Various N-substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-methylisoquinolin-6-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-methylisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinolin-6-amine: The parent compound without the N-methyl group.
N-methylisoquinolin-5-amine: A positional isomer with the methyl group at a different position.
N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A reduced form of N-methylisoquinolin-6-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its non-methylated or differently substituted counterparts .
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N-methylisoquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-7,11H,1H3 |
InChI-Schlüssel |
XYVPLOUZLJEMQS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)


![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)


![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)


![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
